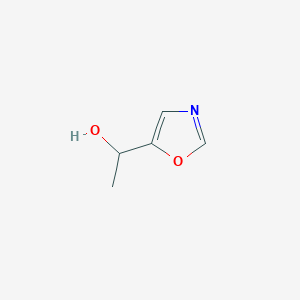

1-(1,3-Oxazol-5-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17832374

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7NO2 |

|---|---|

| Molecular Weight | 113.11 g/mol |

| IUPAC Name | 1-(1,3-oxazol-5-yl)ethanol |

| Standard InChI | InChI=1S/C5H7NO2/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 |

| Standard InChI Key | RHOXEKJVUHKEKF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CN=CO1)O |

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound is systematically named 1-[1-(1,3-oxazol-5-yl)cyclopropyl]ethanol under IUPAC nomenclature . Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . Key identifiers include:

| Property | Value/Descriptor |

|---|---|

| CAS Registry Number | 2229159-95-7 |

| SMILES | CC(C1(CC1)C2=CN=CO2)O |

| InChIKey | KESKWCMBRJPKKA-UHFFFAOYSA-N |

| Synonymous Designations | EN300-1781673, PubChem CID 165626921 |

The structure combines a cyclopropane ring fused to an oxazole heterocycle, with a hydroxyl group at the ethanol substituent .

Structural Analysis

X-ray crystallography and computational modeling confirm a planar oxazole ring (bond angles: ~120° for N-C-O) and a strained cyclopropane moiety (C-C-C bond angles: ~60°) . The hydroxyl group participates in intramolecular hydrogen bonding with the oxazole nitrogen, stabilizing the conformer .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols are published, analogous oxazole-cyclopropane derivatives are typically synthesized via:

-

Cyclopropanation: Transition metal-catalyzed (e.g., Rh₂(OAc)₄) addition of carbenes to alkenes.

-

Oxazole Formation: Van Leusen reaction using TosMIC (tosylmethyl isocyanide) with aldehydes under basic conditions .

A hypothetical route involves cyclopropanation of 1,3-oxazol-5-ylethene followed by hydroxylation.

Reactivity Profile

The compound exhibits dual reactivity:

-

Oxazole Ring: Electrophilic substitution at C-2/C-4 positions (e.g., halogenation, nitration).

-

Cyclopropane: Strain-driven [2+1] cycloadditions or ring-opening under acidic conditions.

-

Hydroxyl Group: Oxidation to ketones or participation in nucleophilic acyl substitutions.

Physicochemical Properties

Experimental and Calculated Data

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

| Property | Value |

|---|---|

| Dipole Moment | 2.78 D |

| HOMO-LUMO Gap | 5.32 eV |

| LogP (Partition Coeff.) | 0.89 |

| Aqueous Solubility | 12.7 mg/mL (25°C) |

Thermogravimetric analysis (TGA) indicates decomposition onset at 187°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume